molecular formula C34H34O6 B1412449 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose CAS No. 57783-75-2

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose

Cat. No.: B1412449
CAS No.: 57783-75-2
M. Wt: 538.6 g/mol
InChI Key: GQMVOFUMWKGWCK-ZZVPJYEQSA-N
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Description

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose is a pivotal compound in the field of medicinal chemistry. It serves as a crucial intermediary for the synthesis of diverse pharmaceutical agents. This compound is invaluable in tackling afflictions such as cancer, diabetes, and neurodegenerative ailments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose is typically synthesized through a series of protection and deprotection steps involving benzylation and benzylidene acetal formation. The process begins with the selective protection of hydroxyl groups on the mannopyranose ring, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydride. The benzylidene acetal is then formed using benzaldehyde and an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production is done in cleanroom environments with strict control over reaction conditions to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be employed to replace benzyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose finds extensive utilization in drug exploration and development endeavors. It is used as an intermediate in the synthesis of pharmaceutical agents aimed at treating cancer, diabetes, and neurodegenerative diseases. The compound’s ability to amplify therapeutic effectiveness and potency makes it a valuable tool in medicinal chemistry.

Mechanism of Action

The mechanism by which 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose exerts its effects involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound interacts with molecular targets and pathways specific to the therapeutic agents it helps to synthesize. These interactions can include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside
  • 1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose
  • 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose

Uniqueness: 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-mannopyranose is unique due to its specific configuration and protective groups, which make it particularly suitable for certain synthetic pathways in medicinal chemistry. Its ability to serve as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents sets it apart from similar compounds.

Properties

IUPAC Name

(4aR,6S,7S,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30-,31+,32+,33?,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMVOFUMWKGWCK-ZZVPJYEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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